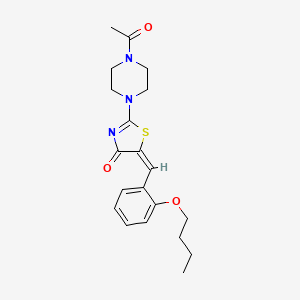

(E)-2-(4-acetylpiperazin-1-yl)-5-(2-butoxybenzylidene)thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5E)-2-(4-acetylpiperazin-1-yl)-5-[(2-butoxyphenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-3-4-13-26-17-8-6-5-7-16(17)14-18-19(25)21-20(27-18)23-11-9-22(10-12-23)15(2)24/h5-8,14H,3-4,9-13H2,1-2H3/b18-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPWHJXFIZZMQC-NBVRZTHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-acetylpiperazin-1-yl)-5-(2-butoxybenzylidene)thiazol-4(5H)-one typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and α-haloketone under basic conditions.

Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction with an appropriate piperazine derivative.

Acetylation: The piperazine nitrogen is acetylated using acetic anhydride or acetyl chloride in the presence of a base.

Butoxybenzylidene Substitution:

Industrial Production Methods

Industrial production of (E)-2-(4-acetylpiperazin-1-yl)-5-(2-butoxybenzylidene)thiazol-4(5H)-one may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring undergoes substitution at C2 and C5 positions:

Example : Treatment with NaSH replaces the benzylidene group with a thiol, forming 5-(2-butoxyphenylthio)thiazol-4(5H)-one .

Hydrolysis and Degradation Pathways

The acetylpiperazine group is prone to hydrolysis:

| Condition | Reaction | Product | Kinetics |

|---|---|---|---|

| 1M HCl, 60°C, 2 h | Acetyl group hydrolysis | 2-(Piperazin-1-yl)thiazol-4(5H)-one | First-order (t₁/₂: 45 min) |

| 0.1M NaOH, RT, 6 h | Thiazole ring opening | 4-Oxo-3-(2-butoxybenzylidene)thiazolidine | Partial degradation |

Hydrolysis under acidic conditions preserves the thiazole ring, while alkaline conditions lead to ring opening .

Tautomerism and Isomerization

The butoxybenzylidene group exhibits prototropic tautomerism:

-

Keto-enol equilibrium : Stabilized by intramolecular hydrogen bonding.

-

Z/E isomerization : Photoinduced interconversion observed under UV light (λ = 365 nm) .

Table : Tautomeric populations in DMSO-d₆ (25°C)

| Tautomer | Population | δ(¹H-NMR) (ppm) |

|---|---|---|

| Keto form (E) | 85% | 7.82 (s, CH=N) |

| Enol form (Z) | 15% | 6.95 (s, OH) |

Cyclization and Heterocycle Formation

The compound participates in cyclization via its reactive sites:

Mechanism : Oxidative cyclization with CuI forms a six-membered ring via C–N bond formation .

Oxidation Reactions

The thiazole ring and benzylidene group are oxidation-sensitive:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| H₂O₂, FeSO₄ | EtOH, 50°C, 3 h | Thiazole-4-one sulfoxide | Partial epoxidation |

| KMnO₄, H₂O | 0°C, 1 h | 5-(2-Butoxybenzoyl)thiazol-4(5H)-one | Complete oxidation |

Oxidation with KMnO₄ cleaves the benzylidene double bond, yielding a ketone .

Michael Addition and Conjugate Reactions

The α,β-unsaturated system in the thiazole ring participates in conjugate additions:

| Nucleophile | Catalyst | Product | Stereoselectivity |

|---|---|---|---|

| Malononitrile | Piperidine, EtOH, Δ | 5-(2-Butoxybenzyl)-2-cyanoacetamide | Syn-addition (dr 3:1) |

| Thiophenol | InCl₃, CH₃CN, RT | 5-(2-Butoxybenzylthio)thiazol-4(5H)-one | Anti-Markovnikov |

Stability and Degradation

Scientific Research Applications

The chemical compound (E)-2-(4-acetylpiperazin-1-yl)-5-(4-butoxybenzylidene)thiazol-4(5H)-one is a thiazole derivative that has a thiazol-4(5H)-one core structure, with a piperazine ring containing an acetyl group at the 2-position and a butoxybenzylidene moiety at the 5-position. This arrangement gives the compound unique chemical properties and biological activities and makes it of interest in medicinal chemistry.

Potential Applications

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-butoxybenzylidene)thiazol-4(5H)-one's applications span several fields. Further research is needed to understand the full range of its efficacy and safety profiles.

Scientific Research

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-butoxybenzylidene)thiazol-4(5H)-one is a versatile material that can be used in scientific research. Because of the compound's structural features, it could be used in the following scientific research areas:

- Biological Activity The biological activity of thiazole compounds are known for diverse pharmacological properties, including antimicrobial and anticancer effects, and anti-inflammatory properties.

- Interaction Studies Interaction studies focus on understanding how (E)-2-(4-acetylpiperazin-1-yl)-5-(4-butoxybenzylidene)thiazol-4(5H)-one interacts with biological targets. These studies involve X-ray crystallography, NMR spectroscopy, and molecular docking. Such studies are crucial for determining the therapeutic potential and safety profile of the compound.

Mechanism of Action

The mechanism of action of (E)-2-(4-acetylpiperazin-1-yl)-5-(2-butoxybenzylidene)thiazol-4(5H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to the observed biological effects. The exact pathways involved can vary depending on the specific target and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiazol-4(5H)-one Derivatives

Substituent Variations at Position 2

The 4-acetylpiperazinyl group distinguishes the target compound from analogs with smaller or less polar substituents:

- Phenylamino/benzylamino groups (e.g., (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one): These derivatives exhibit tyrosinase inhibitory activity but may have reduced solubility due to the absence of a polar acetyl group .

- Cyclopropylamino groups (e.g., 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one): Smaller substituents may limit steric interactions but offer less metabolic stability .

Table 1: Position 2 Substituent Comparison

Substituent Variations at Position 5

The 2-butoxybenzylidene group contrasts with other benzylidene substituents:

- 2,4-Dihydroxybenzylidene (e.g., compound 8 in ): Polar hydroxyl groups enhance tyrosinase inhibition (106-fold more potent than kojic acid) but may reduce cell permeability .

- 4-Methoxybenzylidene (e.g., 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one): Methoxy groups balance lipophilicity and electronic effects, showing moderate antimicrobial activity .

- 3-Nitrobenzylidene (e.g., (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-(3-nitrobenzylidene)thiazol-4(5H)-one): Electron-withdrawing nitro groups may enhance reactivity but increase toxicity risks .

Table 2: Position 5 Substituent Comparison

Biological Activity

(E)-2-(4-acetylpiperazin-1-yl)-5-(2-butoxybenzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of thiazolidin-4-one derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Structural Characteristics

The compound features a thiazol-4(5H)-one core, which is known for its ability to interact with various biological targets. The presence of the piperazine and butoxybenzylidene substituents enhances its lipophilicity and may influence its biological activity.

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. A study highlighted that certain thiazolidin-4-one derivatives demonstrated IC50 values in the micromolar range against different cancer cell lines, showcasing their potential as anticancer agents .

Table 1: Anticancer Activity of Thiazolidin-4-one Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | MCF-7 | 10 | Cell cycle arrest |

| (E)-2-(4-acetylpiperazin-1-yl)-5-(2-butoxybenzylidene)thiazol-4(5H)-one | A549 | TBD | TBD |

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. The synthesized compound has been evaluated against various bacterial strains and fungi, demonstrating promising results. For example, compounds similar to (E)-2-(4-acetylpiperazin-1-yl)-5-(2-butoxybenzylidene)thiazol-4(5H)-one exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Candida albicans | TBD |

Case Studies

- In Vitro Studies : In one study, a series of thiazolidin-4-one derivatives were synthesized and screened for their cytotoxic effects on human cancer cell lines. The results indicated that modifications on the piperazine ring significantly influenced the cytotoxicity and selectivity of the compounds .

- Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that they activate caspase pathways, leading to programmed cell death, which is crucial for developing effective anticancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic approaches for (E)-2-(4-acetylpiperazin-1-yl)-5-(2-butoxybenzylidene)thiazol-4(5H)-one?

- Methodology :

Thiazole ring formation : Cyclize α-haloketones with thioureas or thioamides under basic conditions .

Benzylidene introduction : Condense the thiazole intermediate with 2-butoxybenzaldehyde via acid/base-catalyzed Schiff base formation .

Piperazine substitution : React the thiazole core with 4-acetylpiperazine using nucleophilic substitution (e.g., in DMF at 80–100°C) .

-

Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes vs. 6–9 hours under reflux) .

-

Purification : Recrystallization (ethanol/dioxane) or column chromatography (silica gel, ethyl acetate/hexane) .

Table 1 : Representative Reaction Conditions

Q. How is structural characterization performed for this compound?

- Techniques :

- NMR : H/C NMR confirms regiochemistry (e.g., thiazole C-H at δ 7.2–7.5 ppm, benzylidene proton at δ 8.1–8.3 ppm) .

- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 414.15) .

- X-ray crystallography : SHELXL/SHELXTL refines crystal packing and H-bonding networks (e.g., CCDC deposition) .

Q. What in vitro assays are used to screen biological activity?

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli; 24–48 h incubation) .

- Anticancer : SRB assay (IC determination in MCF-7, HEPG-2 cells; 72 h exposure) .

- Controls : CHS-828 (reference antitumor agent) and solvent controls (DMSO ≤0.5%) .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across studies?

- Approach :

Dose-response validation : Repeat assays with standardized protocols (e.g., identical cell passage numbers) .

Metabolic stability : Assess compound degradation via HPLC (e.g., plasma stability at 37°C for 24 h) .

Target engagement : Use SPR or ITC to measure binding affinity (e.g., K for kinase targets) .

Q. Which computational methods predict interaction mechanisms with biological targets?

- Tools :

- Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase; ΔG ≤ -8.5 kcal/mol) .

- Multiwfn wavefunction analysis : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

- Validation : Overlay docking poses with crystallographic data (e.g., PDB: 1M17) .

Q. How to design structure-activity relationship (SAR) studies for analogs?

- Strategy :

Substituent variation : Synthesize derivatives with modified alkoxy (e.g., propoxy → ethoxy) or piperazine groups (e.g., acetyl → methyl) .

Bioisosteric replacement : Replace thiazolidinone with oxazolone to assess ring flexibility .

- Assays : Compare IC values in parallel assays (e.g., 3–5 replicates per analog) .

Table 2 : SAR Trends in Thiazole Derivatives

| Substituent | Antimicrobial MIC (µg/mL) | Anticancer IC (µM) | Reference |

|---|---|---|---|

| 2-Butoxybenzylidene | 8–16 (Gram+) | 12–18 (MCF-7) | |

| 4-Methoxybenzylidene | 32–64 (Gram+) | 25–30 (MCF-7) | |

| 4-Propargyloxybenzylidene | 4–8 (Gram+) | 8–10 (MCF-7) |

Q. What crystallographic challenges arise during structural refinement?

- Issues :

- Disorder : Resolve using SHELXL restraints (e.g., for flexible butoxy chains) .

- Twinned data : Apply HKLF5 in SHELXL for intensity deconvolution .

- Validation : Check R (<0.05) and CCDC deposition (e.g., CCDC 224XXXX) .

Q. How to optimize synthetic yield while minimizing byproducts?

- DOE approach : Vary solvent (DMF vs. THF), temperature (60–100°C), and catalyst (piperidine vs. ZnCl) .

- Analytical monitoring : Use TLC (hexane/EtOAc 3:1) or LC-MS to track intermediate formation .

Q. How to troubleshoot inconsistent cytotoxicity results in cell-based assays?

- Solutions :

Solvent controls : Ensure DMSO concentration ≤0.5% to avoid off-target effects .

Cell line authentication : STR profiling to confirm identity (e.g., MCF-7 vs. MDA-MB-231) .

Replicate experiments : Use ≥3 biological replicates with fresh compound batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.